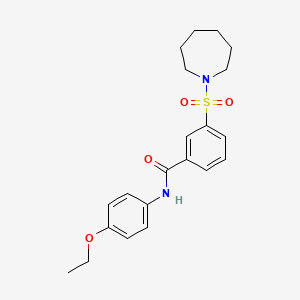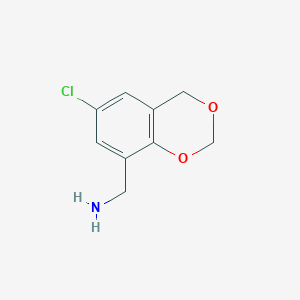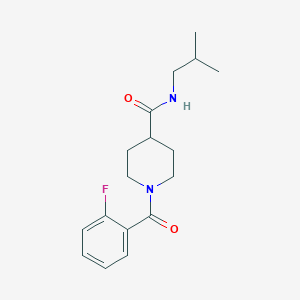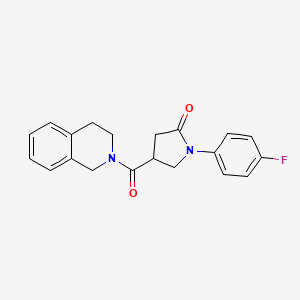
ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate
描述
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFMC is a piperidine-based compound that has been synthesized using various methods and has shown promising results in scientific research. In
作用机制
The mechanism of action of ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase B, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been found to exhibit potent antitumor activity, acetylcholinesterase inhibition activity, and monoamine oxidase B inhibition activity. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to exhibit low toxicity in vitro and in vivo. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit angiogenesis. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to increase the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to increase the levels of dopamine in the brain, which is beneficial for the treatment of Parkinson's disease.
实验室实验的优点和局限性
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has several advantages for lab experiments. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate is easy to synthesize using various methods, including the Hantzsch reaction, the Mannich reaction, and the Kabachnik-Fields reaction. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been found to exhibit potent antitumor activity, acetylcholinesterase inhibition activity, and monoamine oxidase B inhibition activity, making it a potential candidate for the development of new drugs for various diseases. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to exhibit low toxicity in vitro and in vivo, making it a safe compound for lab experiments.
However, ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate also has some limitations for lab experiments. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has poor solubility in water, which makes it difficult to use in in vivo experiments. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate also has a short half-life, which makes it difficult to use in long-term experiments. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate also has limited bioavailability, which makes it difficult to use in drug development.
未来方向
There are several future directions for research on ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate. One future direction is to improve the solubility and bioavailability of ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, which will make it more suitable for in vivo experiments and drug development. Another future direction is to study the mechanism of action of ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate in more detail, which will help to identify new targets for drug development. Another future direction is to study the pharmacokinetics and pharmacodynamics of ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate, which will help to optimize the dosing regimen for drug development. Another future direction is to study the potential applications of ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate in other diseases, such as inflammatory diseases and infectious diseases.
科学研究应用
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has shown potential applications in drug discovery and development. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been used as a lead compound in the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to exhibit significant acetylcholinesterase inhibition activity, which makes it a potential candidate for the treatment of Alzheimer's disease. ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)-4-piperidinecarboxylate has also been found to exhibit potent monoamine oxidase B inhibition activity, which makes it a potential candidate for the treatment of Parkinson's disease.
属性
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-24-20(23)21(11-10-18-7-4-3-5-8-18)12-14-22(15-13-21)17-19-9-6-16-25-19/h3-9,16H,2,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTFUVYLHJJDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CO2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-furylmethyl)-4-(2-phenylethyl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)
![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)

![3-(2-methoxyphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4795454.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795458.png)
![4-[2-(4-chloro-3-methylphenoxy)butanoyl]morpholine](/img/structure/B4795466.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4795473.png)


![5-(2,3-dimethoxybenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4795503.png)

![N-(4-bromo-3-chlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4795522.png)